molecular formula C22H16N4O3S2 B2799264 2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797139-35-5

2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2799264
CAS No.: 1797139-35-5
M. Wt: 448.52
InChI Key: CMYZJTCFVLKXIV-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic compound composed of a benzo[d]thiazole ring fused with a furanyl moiety through an oxadiazole linkage

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves a multi-step process. Key stages include the formation of the benzo[d]thiazole and 1,2,4-oxadiazole intermediates. Various reactions like cyclization, esterification, and condensation are employed under controlled conditions.

Industrial production methods: In an industrial setting, large-scale synthesis leverages automated systems and precise reaction control. High-pressure reactors, advanced chromatographic techniques, and solvent recovery systems ensure efficient production and minimal environmental impact.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Undergoes oxidation reactions forming sulfoxide and sulfone derivatives.

  • Reduction: Can be reduced to yield amine derivatives.

  • Substitution: Engages in nucleophilic substitution reactions due to its electrophilic centers.

Common reagents and conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Halogenating agents, nucleophiles (amines, thiols).

Major products:

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Amines.

  • Substitution products: Halogenated derivatives.

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide holds promise in numerous fields:

  • Chemistry: As a building block for more complex molecules.

  • Biology: Investigated for its interaction with biological macromolecules.

  • Medicine: Potential therapeutic properties for treating diseases like cancer and infections.

  • Industry: Used as a precursor in the production of high-performance polymers and materials.

Mechanism of Action

The compound exerts its effects through multiple pathways. It can bind to specific molecular targets, such as enzymes or receptors, altering their activity. For instance, its interaction with proteins involved in cell signaling or replication can modulate cellular processes, offering therapeutic benefits in oncology or infectious disease contexts.

Comparison with Similar Compounds

  • 2-(Benzo[d]thiazol-2-ylthio)acetamide: Similar but lacks the furan-oxadiazole moiety.

  • N-Phenyl-2-(benzo[d]thiazol-2-ylthio)acetamide: Lacks the oxadiazole linkage.

  • 3-(Furan-2-yl)-1,2,4-oxadiazole derivatives: Similar oxadiazole functionality, without the thiazole moiety.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S2/c27-19(13-30-22-24-16-8-3-4-10-18(16)31-22)23-15-7-2-1-6-14(15)12-20-25-21(26-29-20)17-9-5-11-28-17/h1-11H,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYZJTCFVLKXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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